1-Iodo-7-methylnaphthalene
Description
1-Iodo-7-methylnaphthalene (C₁₁H₉I, molecular weight 244.09 g/mol) is a halogenated naphthalene derivative featuring an iodine substituent at position 1 and a methyl group at position 7. This compound is structurally related to naphthalene but modified with functional groups that alter its physicochemical and toxicological properties. However, direct toxicological or synthesis data for this specific compound are absent in the provided evidence, necessitating inferences from structurally similar analogs.
Properties
IUPAC Name |
1-iodo-7-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYURXRXGCCPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2I)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499705 | |
| Record name | 1-Iodo-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70109-76-1 | |
| Record name | 1-Iodo-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-7-methylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 7-methylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Iodo-7-methylnaphthalene may involve the use of more efficient and scalable methods, such as the Sandmeyer reaction. This method involves the diazotization of 7-methylnaphthylamine followed by treatment with potassium iodide to introduce the iodine atom.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-7-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of 7-methyl-1-naphthoic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-Iodo-7-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Iodo-7-methylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group is converted to a carboxyl group through the transfer of oxygen atoms. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the naphthalene ring and other aromatic compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 1-Iodo-7-methylnaphthalene and related naphthalene derivatives:
Key Observations:
- Halogen vs. Polar Groups : The iodine in 1-Iodo-7-methylnaphthalene increases molecular weight and lipophilicity compared to hydroxyl or sulphonate derivatives (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate), which exhibit higher water solubility .
- Electron Effects : The electron-withdrawing nitro group in 1-Nitro Naphthalene contrasts with the electron-donating methyl group in 1-Iodo-7-methylnaphthalene, affecting reactivity and stability .
- Applications : Iodo derivatives are pivotal in cross-coupling reactions, whereas acetamido or hydroxylated analogs (e.g., 1-Acetamido-7-naphthol) are more relevant in drug design due to hydrogen-bonding capabilities .
Physicochemical Properties
- Boiling Point/Melting Point : Iodo substituents generally increase boiling points compared to methyl or hydroxyl groups. For example, 1-Iodonaphthalene (b.p. ~265°C) is expected to have a higher boiling point than 1-Methyl-7-isopropylnaphthalene (b.p. ~250°C) .
- Solubility: The methyl group in 1-Iodo-7-methylnaphthalene enhances solubility in non-polar solvents (e.g., hexane) compared to polar derivatives like Naphthalen-1-ylmethanol, which is more soluble in alcohols .
Toxicological Profile
While specific data for 1-Iodo-7-methylnaphthalene are unavailable, toxicological insights can be extrapolated:
- Methylnaphthalenes : 1-Methylnaphthalene is associated with respiratory and hepatic effects in mammals, with an oral LD₅₀ of ~1,200 mg/kg in rats .
- Comparatively, nitro derivatives (e.g., 1-Nitro Naphthalene) are classified as toxic, with risks of methemoglobinemia and carcinogenicity .
- Hydroxylated/Sulphonated Compounds : Lower toxicity is observed in water-soluble derivatives like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which are less bioavailable .
Biological Activity
1-Iodo-7-methylnaphthalene is an organic compound with significant implications in both chemistry and biology. As a derivative of naphthalene, it features an iodine atom at the first position and a methyl group at the seventh position, leading to unique biological properties and reactivity patterns. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₁₁H₉I
- Molecular Weight : 252.1 g/mol
- Structure : The compound's structure facilitates various chemical reactions, including substitution and oxidation.
The biological activity of 1-Iodo-7-methylnaphthalene can be attributed to its ability to undergo several types of chemical reactions:
- Substitution Reactions : The iodine atom can be replaced by various nucleophiles, which may lead to the formation of biologically active derivatives.
- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or other derivatives, potentially enhancing biological activity.
- Coupling Reactions : It participates in coupling reactions (e.g., Suzuki-Miyaura coupling), allowing the synthesis of complex biaryl compounds that may exhibit enhanced biological properties.
Biological Activity
Research indicates that 1-Iodo-7-methylnaphthalene exhibits notable biological activities, particularly in cancer research:
- Anticancer Properties : Studies have shown that naphthalene derivatives can have growth inhibitory effects on cancer cell lines. For example, 1-Iodo-7-methylnaphthalene has been investigated for its potential to inhibit the growth of human breast cancer MCF-7 cells. The compound's structural modifications can significantly impact its potency. For instance, methylated analogues have been developed to enhance activity against these cells .
Case Study: Antitumor Activity
A study focused on the growth inhibitory activity of 1-Iodo-7-methylnaphthalene and its analogues demonstrated:
- Inhibitory Concentration (GI50) : The compound showed a GI50 value of 27 nM against MCF-7 cells.
- Mechanism : The activity was linked to interactions with ATP synthase, highlighting the importance of structural features in determining efficacy .
Toxicological Profile
The toxicological profile of compounds related to naphthalene suggests potential risks associated with exposure:
- Respiratory Toxicity : Methylnaphthalenes, including 1-Iodo-7-methylnaphthalene, have been shown to cause necrosis in bronchiolar epithelial cells in animal models. This highlights the need for caution in handling and application .
Comparative Analysis
| Compound | Structure | Biological Activity | Toxicity Profile |
|---|---|---|---|
| 1-Iodo-7-methylnaphthalene | C₁₁H₉I | Anticancer (MCF-7 inhibition) | Potential respiratory toxicity |
| 1-Bromo-7-methylnaphthalene | C₁₁H₉Br | Moderate anticancer activity | Similar respiratory effects |
| 1-Chloro-7-methylnaphthalene | C₁₁H₉Cl | Lower anticancer activity compared to iodine | Less toxic than bromine or iodine |
Applications in Research and Industry
1-Iodo-7-methylnaphthalene serves as a crucial building block in organic synthesis. Its applications include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
